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Cat. No.: B560280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Z)-FeCP-oxindole, a novel organometallic compound, has emerged as a potent and selective

inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of

angiogenesis. Its unique structure, incorporating a ferrocene moiety into an oxindole scaffold,

has demonstrated significant anti-cancer properties. This technical guide provides a

comprehensive overview of the synthesis, characterization, and biological activity of (Z)-FeCP-
oxindole, intended to serve as a valuable resource for researchers in the fields of medicinal

chemistry, oncology, and drug development.

Chemical and Biological Properties
(Z)-FeCP-oxindole is the Z-isomer of 3-(ferrocenylmethylidene)indolin-2-one. The presence of

the ferrocene group is crucial for its biological activity.
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Property Value Reference

Molecular Formula C₁₉H₁₅FeNO

Molecular Weight 329.17 g/mol

Appearance Orange/Red Solid [1]

Target VEGFR-2 [1]

IC₅₀ (VEGFR-2) ~200-220 nM [1]

Anticancer Activity
Micromolar range against B16

melanoma and Vero cell lines
[1]

Synthesis
The synthesis of (Z)-FeCP-oxindole is achieved through a Knoevenagel condensation reaction

between oxindole and ferrocenecarboxaldehyde. This reaction typically yields a mixture of (E)

and (Z) isomers, which can be separated by chromatographic techniques.[1]

Experimental Protocol: Synthesis of (E)- and (Z)-3-
Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one
Materials:

Oxindole

Ferrocenecarboxaldehyde

Potassium Hydroxide (KOH)

Ethanol (EtOH)

Dichloromethane (DCM)

Hexane

Ethyl acetate (EtOAc)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2009/dt/b816249b
https://pubs.rsc.org/en/content/articlelanding/2009/dt/b816249b
https://pubs.rsc.org/en/content/articlelanding/2009/dt/b816249b
https://pubs.rsc.org/en/content/articlelanding/2009/dt/b816249b
https://www.benchchem.com/product/b560280?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2009/dt/b816249b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Silica gel for column chromatography

Preparative thin-layer chromatography (TLC) plates

Procedure:

To a solution of oxindole (1 equivalent) in ethanol, add a catalytic amount of potassium

hydroxide.

Add ferrocenecarboxaldehyde (1 equivalent) to the reaction mixture.

Reflux the mixture for 3-4 hours. The reaction progress can be monitored by TLC.

After completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

The resulting crude product, a mixture of (E) and (Z) isomers, is purified by column

chromatography on silica gel using a hexane-ethyl acetate gradient to separate the major

fractions of the isomers.

The isomers are further purified and separated by preparative thin-layer chromatography

using a suitable solvent system (e.g., DCM/EtOAc).[1]

The (Z)-isomer is typically the minor product of this reaction.[1]

Characterization
The structural elucidation and confirmation of the (Z) configuration of FeCP-oxindole are

performed using various spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for the initial identification and determination

of the isomeric purity. The stereochemistry of the (E) and (Z) isomers can be unequivocally

assigned using Nuclear Overhauser Effect (NOE) or 2D NOESY NMR experiments. For the

(Z)-isomer, an NOE is observed between the vinylic proton and the protons of the ferrocenyl

group.[1]
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Representative ¹H NMR Data (in CDCl₃):

The ¹H NMR spectrum of the (Z)-isomer will show characteristic signals for the oxindole and

ferrocene protons. The vinylic proton signal is a key diagnostic peak, and its chemical shift will

differ from that of the (E)-isomer.

X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure of (Z)-FeCP-
oxindole, confirming the cis relationship between the ferrocene and the carbonyl group of the

oxindole ring.[1]

Biological Activity and Mechanism of Action
(Z)-FeCP-oxindole exhibits its anticancer effects primarily through the selective inhibition of

VEGFR-2.

VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation

of new blood vessels, which is essential for tumor growth and metastasis. By binding to the

ATP-binding site of the VEGFR-2 kinase domain, (Z)-FeCP-oxindole prevents the

autophosphorylation and activation of the receptor, thereby blocking downstream signaling

pathways.

Experimental Protocol: VEGFR-2 Kinase Inhibition
Assay
A common method to assess VEGFR-2 inhibition is a kinase activity assay, which can be

performed using various formats, such as an ELISA-based assay or a luminescence-based

assay.

Materials:

Recombinant human VEGFR-2 kinase

Biotinylated peptide substrate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b560280?utm_src=pdf-body
https://www.benchchem.com/product/b560280?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2009/dt/b816249b
https://www.benchchem.com/product/b560280?utm_src=pdf-body
https://www.benchchem.com/product/b560280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATP

(Z)-FeCP-oxindole (and other test compounds)

Assay buffer

Phospho-tyrosine antibody conjugated to a detection molecule (e.g., HRP)

Streptavidin-coated plates

Detection reagent (e.g., TMB substrate for HRP)

Plate reader

Procedure (ELISA-based):

Coat streptavidin-coated microtiter plates with the biotinylated peptide substrate.

Add the recombinant VEGFR-2 kinase to the wells.

Add varying concentrations of (Z)-FeCP-oxindole or control inhibitors to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate to allow for phosphorylation of the substrate.

Wash the wells to remove unbound reagents.

Add a phospho-tyrosine antibody conjugated to HRP.

Incubate to allow the antibody to bind to the phosphorylated substrate.

Wash the wells.

Add the TMB substrate and incubate until a color change is observed.

Stop the reaction with a stop solution.

Read the absorbance at the appropriate wavelength using a plate reader.
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The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Signaling Pathways
The inhibition of VEGFR-2 by (Z)-FeCP-oxindole disrupts multiple downstream signaling

cascades that are crucial for endothelial cell proliferation, migration, and survival.
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Caption: VEGFR-2 signaling pathway inhibited by (Z)-FeCP-oxindole.
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Experimental Workflow
The overall workflow for the synthesis and evaluation of (Z)-FeCP-oxindole is a multi-step

process that combines chemical synthesis with biological testing.

Synthesis
(Knoevenagel Condensation)

Purification
(Column Chromatography & Prep-TLC)

Characterization
(NMR, X-ray Crystallography)

Biological Screening
(VEGFR-2 Kinase Assay)

Cell-Based Assays
(Proliferation, Migration)

Lead Optimization

Click to download full resolution via product page

Caption: Experimental workflow for (Z)-FeCP-oxindole.

Conclusion
(Z)-FeCP-oxindole represents a promising class of organometallic compounds with potent and

selective VEGFR-2 inhibitory activity. The synthetic route is straightforward, and the isomers

are separable, allowing for detailed biological evaluation. The data presented in this guide
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highlights the potential of (Z)-FeCP-oxindole as a lead compound for the development of novel

anti-angiogenic therapies. Further investigation into its in vivo efficacy, pharmacokinetic

properties, and safety profile is warranted to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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